2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine
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Overview
Description
2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine is a chemical compound with the molecular formula C12H15NO2 It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities
Mechanism of Action
Target of Action
The primary targets of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine are the monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
This compound acts as a substrate-type releaser at DAT, NET, and SERT . It binds to these transporters and induces the release of dopamine, norepinephrine, and serotonin into the synaptic cleft . This compound is also a potent full agonist of the serotonin 5-HT2B receptor , which is involved in various physiological processes including the modulation of neurotransmission .
Biochemical Pathways
The compound’s action on monoamine transporters and the 5-HT2B receptor affects the monoaminergic system, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin . This can result in enhanced neurotransmission and downstream effects such as behavioral activation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and can cross the blood-brain barrier effectively . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and pharmacological effects.
Result of Action
The action of this compound leads to increased extracellular concentrations of dopamine, norepinephrine, and serotonin . This can result in a range of molecular and cellular effects, including enhanced neurotransmission, behavioral activation, and potentially, psychoactive effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Furthermore, the compound’s action could be influenced by the presence of other substances or drugs that enhance monoamine transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Psoralen: Known for its use in the treatment of skin diseases.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
Uniqueness
2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(7-13)11-5-9-3-4-10(14-2)6-12(9)15-11/h3-6,8H,7,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTXTGUACXSSDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(O1)C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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